molecular formula C16H18N2O B14517689 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one CAS No. 62747-97-1

4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one

Katalognummer: B14517689
CAS-Nummer: 62747-97-1
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: AQDBUALZRWHMOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is a chemical compound that features a quinoline moiety attached to a pentenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one typically involves the reaction of quinoline derivatives with suitable alkylating agents. One common method involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts . Another approach involves the use of Grignard reagents to introduce the quinoline moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

    Quinoline: A parent compound with similar structural features.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness: 4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62747-97-1

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

4,4-dimethyl-1-(quinolin-8-ylamino)pent-1-en-3-one

InChI

InChI=1S/C16H18N2O/c1-16(2,3)14(19)9-11-17-13-8-4-6-12-7-5-10-18-15(12)13/h4-11,17H,1-3H3

InChI-Schlüssel

AQDBUALZRWHMOH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C=CNC1=CC=CC2=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.